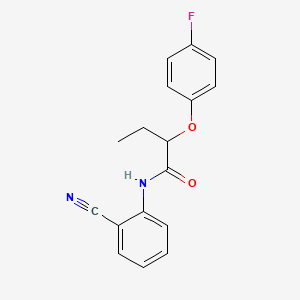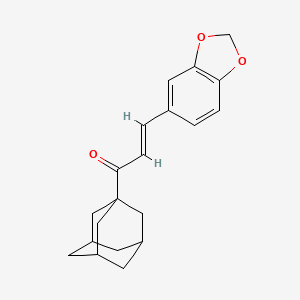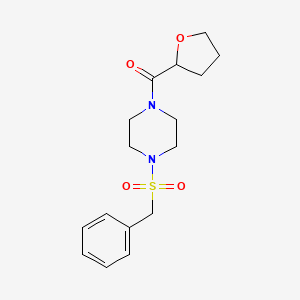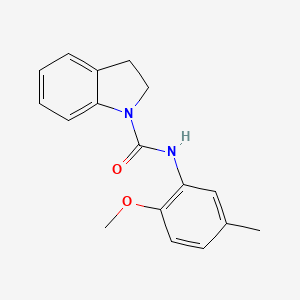
N-(2-cyanophenyl)-2-(4-fluorophenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanophenyl)-2-(4-fluorophenoxy)butanamide, commonly known as CFN-99554, is a chemical compound that belongs to the family of amides. It has gained significant attention in the scientific community due to its potential therapeutic applications. CFN-99554 is a potent inhibitor of the fatty acid amide hydrolase (FAAH), an enzyme that is responsible for the breakdown of endocannabinoids in the body.
Wirkmechanismus
CFN-99554 is a potent inhibitor of N-(2-cyanophenyl)-2-(4-fluorophenoxy)butanamide, an enzyme that is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are lipid-based neurotransmitters that play a crucial role in the regulation of pain, inflammation, and anxiety. Inhibition of this compound leads to an increase in endocannabinoid levels, which results in the activation of cannabinoid receptors and subsequent modulation of various physiological processes.
Biochemical and Physiological Effects:
CFN-99554 has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical studies. It has been demonstrated to reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. CFN-99554 has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CFN-99554 is a potent and selective inhibitor of N-(2-cyanophenyl)-2-(4-fluorophenoxy)butanamide, which makes it a valuable tool for studying the endocannabinoid system. It has been used extensively in preclinical studies to investigate the role of endocannabinoids in various physiological processes. However, CFN-99554 has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. CFN-99554 also has a short half-life, which requires frequent dosing in animal studies.
Zukünftige Richtungen
For research include the development of more potent and selective N-(2-cyanophenyl)-2-(4-fluorophenoxy)butanamide inhibitors, the investigation of the effects of CFN-99554 on other physiological processes, and the evaluation of its safety and efficacy in clinical trials. CFN-99554 has the potential to be a valuable tool in the development of novel therapies for pain, inflammation, and anxiety disorders.
Synthesemethoden
The synthesis of CFN-99554 involves the reaction between 2-cyanophenylboronic acid and 4-fluorophenyl 2-bromoethyl ether in the presence of a palladium catalyst. The resulting intermediate is then treated with butyric anhydride to produce the final product. The synthesis method has been optimized to yield high purity and high yield of CFN-99554.
Wissenschaftliche Forschungsanwendungen
CFN-99554 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical studies. CFN-99554 has also been investigated for its potential use in the treatment of neuropathic pain, anxiety disorders, and substance abuse disorders.
Eigenschaften
IUPAC Name |
N-(2-cyanophenyl)-2-(4-fluorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-2-16(22-14-9-7-13(18)8-10-14)17(21)20-15-6-4-3-5-12(15)11-19/h3-10,16H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUVTGQHVMITPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C#N)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5497757.png)
![N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5497765.png)

![N-(2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)benzamide](/img/structure/B5497778.png)
![(2R)-2-(acetylamino)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide](/img/structure/B5497783.png)
![3-[4-(benzyloxy)-3-nitrophenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B5497784.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5497785.png)
![1-[5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3-piperidinecarboxamide](/img/structure/B5497792.png)
![4-[(dimethylamino)methyl]-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-4-azepanol](/img/structure/B5497799.png)
![4-(5-{[5-[4-(dimethylamino)phenyl]-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5497804.png)

![2-fluoro-5-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5497825.png)
![2-(2,5-dimethylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B5497832.png)